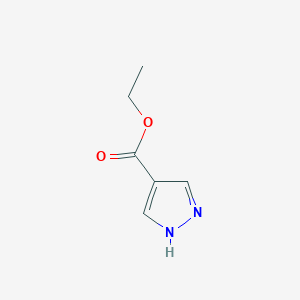

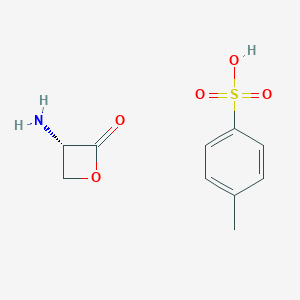

![molecular formula C20H25NO4 B133845 (1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline CAS No. 4747-98-2](/img/structure/B133845.png)

(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

Übersicht

Beschreibung

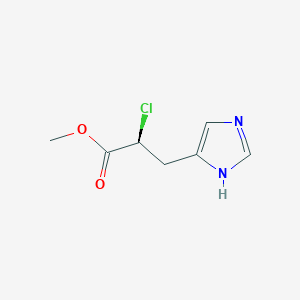

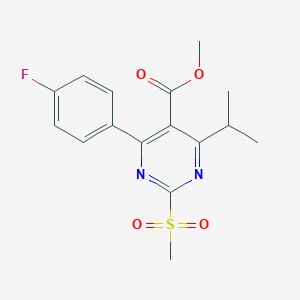

The compound is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a two-ring structure with a benzene ring fused to a pyridine ring. This compound is substituted with methoxy groups and a dimethoxyphenyl group, which may affect its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. The isoquinoline core provides a rigid, planar structure, while the various substituents may influence the overall shape and electronic distribution .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxy groups and the electron-withdrawing dimethoxyphenyl group. These groups could direct and influence electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple methoxy groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Muscle Relaxant Properties

(S)-(-)-Tetrahydropapaverine: has been studied for its muscle relaxant effects. It acts as a smooth muscle relaxant, potentially influencing vascular tone and blood flow. Researchers have investigated its potential use in treating conditions like hypertension, peripheral vascular diseases, and even erectile dysfunction. Its vasodilatory properties make it an interesting candidate for further exploration in this area .

Antiulcer Activity

In a study involving rats, (S)-(-)-Tetrahydropapaverine derivatives demonstrated significant antiulcer activity. Among these derivatives, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed promising effects in preventing water-immersion stress-induced gastric ulceration .

Chemical Synthesis and Intermediates

(S)-(-)-Tetrahydropapaverine: serves as an intermediate in the synthesis of other compounds. For example:

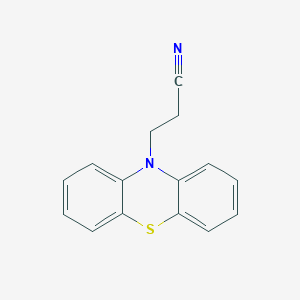

- It has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile , which has potential applications in various fields .

Analytical Chemistry and Spectroscopy

Researchers have explored the use of (S)-(-)-Tetrahydropapaverine in analytical chemistry. For instance:

Pharmacological Investigations

(S)-(-)-Tetrahydropapaverine: has been investigated for its potential pharmacological effects beyond muscle relaxation. Researchers continue to explore its interactions with receptors, enzymes, and cellular pathways. These studies aim to uncover novel therapeutic applications or mechanisms of action .

Chemical Transformations and Derivatives

Chemists have used (S)-(-)-Tetrahydropapaverine as a starting material to synthesize various derivatives. These modifications can lead to compounds with enhanced properties, such as improved bioavailability, increased selectivity, or altered pharmacokinetics. Exploring these derivatives opens up new avenues for drug development and optimization .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQTVWJNHKSCC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348641 | |

| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | |

CAS RN |

4747-98-2 | |

| Record name | (-)-Tetrahydropapaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.